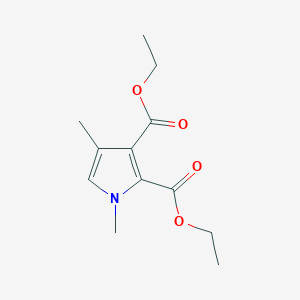
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds with one nitrogen atom. This particular compound is characterized by the presence of two ethyl ester groups at the 2 and 3 positions, and two methyl groups at the 1 and 4 positions on the pyrrole ring. It is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate typically involves the Knorr pyrrole synthesis. This method starts with the reaction of ethyl acetoacetate with ethyl formate in the presence of sodium ethoxide to form the intermediate ethyl 3-oxobutanoate. This intermediate then undergoes cyclization with ammonia or an amine to yield the pyrrole ring structure. The final product is obtained by esterification with ethanol under acidic conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the 2 and 3 positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions include pyrrole-2,3-dicarboxylic acids, pyrrole alcohols, and various substituted pyrrole derivatives .
Scientific Research Applications
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that exert specific effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with different substitution pattern.
Diethyl 1-hydroxy-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: Contains a hydroxyl group instead of a methyl group.
Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate: Another isomer with different ester positions.
Uniqueness
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88721-68-0 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
diethyl 1,4-dimethylpyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)9-8(3)7-13(4)10(9)12(15)17-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
PFHJKPZUHWCEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















